molecular formula C10H8F2O3 B157748 3-[2-(Difluoromethoxy)phenyl]acrylic acid CAS No. 127842-71-1

3-[2-(Difluoromethoxy)phenyl]acrylic acid

Cat. No. B157748
M. Wt: 214.16 g/mol
InChI Key: KLWSPVZYBMMDBR-AATRIKPKSA-N
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Description

“3-[2-(Difluoromethoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C10H8F2O3 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[2-(Difluoromethoxy)phenyl]acrylic acid” is represented by the formula C10H8F2O3 .


Physical And Chemical Properties Analysis

The molecular weight of “3-[2-(Difluoromethoxy)phenyl]acrylic acid” is 214.17 .

Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, including compounds structurally related to 3-[2-(Difluoromethoxy)phenyl]acrylic acid, have shown significant potential in anticancer research. The 3-phenyl acrylic acid functionality, central to these compounds, allows for a variety of chemical modifications, making them attractive candidates for developing antitumor agents. Research indicates that these derivatives have been underutilized in medicinal research, despite their rich medicinal tradition and potential anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).

Biomedical Applications

The plasma polymerization of acrylic acid has been utilized for biomedical purposes, such as in regenerative medicine and tissue engineering. Acrylic acid, through non-thermal plasma treatment, allows for surface modifications of biomaterials without affecting their bulk properties. These modifications can improve biocompatibility by enhancing the adhesion and proliferation of various cell types, crucial for tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).

Environmental Applications

The synthesis of copolymeric hydrogels through radiation processes has been reviewed, emphasizing their use in adsorption and separation applications. These hydrogels, containing diprotic acid moieties, demonstrate stimuli-responsive behaviors critical for environmental remediation efforts. Such materials are effective in the adsorption and separation of biomolecules, dyes, and metal ions, showcasing the environmental potential of acrylic acid derivatives (Güven, Şen, Karadağ, & Saraydın, 1999).

Coating and Material Science

Acrylic and epoxy resins, often enhanced with natural additives like plant extracts, demonstrate improved protective qualities for various substrates. These enhancements include anti-corrosion, antimicrobial, and UV-shielding properties, which are crucial for extending the longevity and functionality of coated materials. The exploration of natural additives in coatings points to the growing interest in sustainable and environmentally friendly alternatives to traditional inorganic additives, with acrylic acid derivatives playing a central role in this advancement (Ong, Kasi, & Subramaniam, 2021).

properties

IUPAC Name

(E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSPVZYBMMDBR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Difluoromethoxy-phenyl)-acrylic acid

CAS RN

127842-71-1
Record name 2-Propenoic acid, 3-[2-(difluoromethoxy)phenyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127842-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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